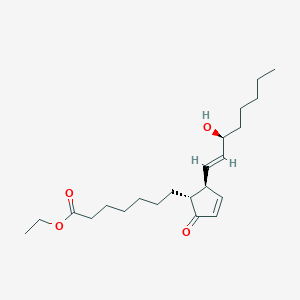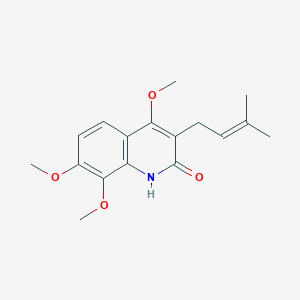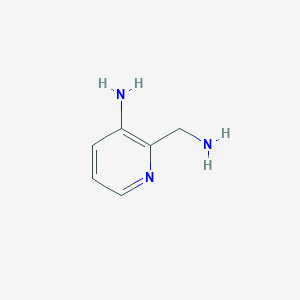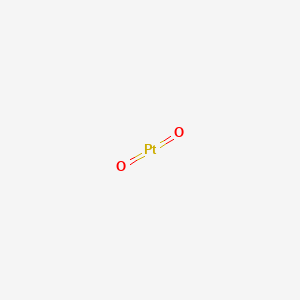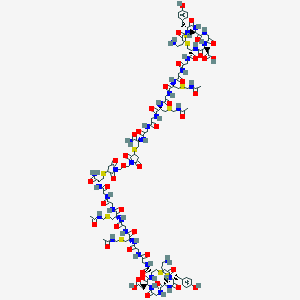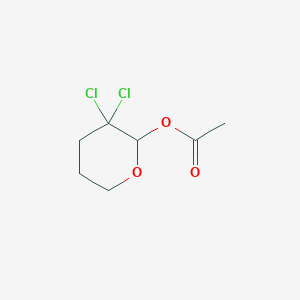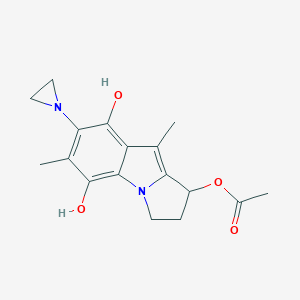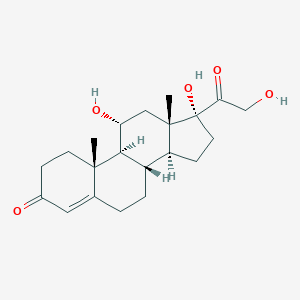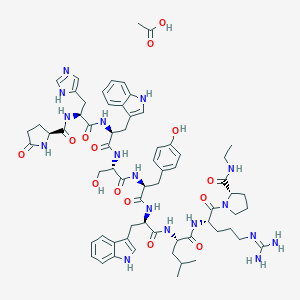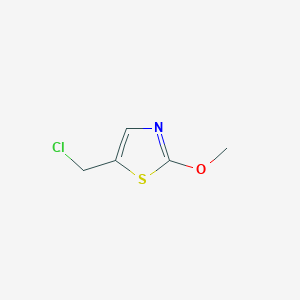
5-(Chloromethyl)-2-methoxy-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(Chloromethyl)-2-methoxy-1,3-thiazole" is a chloromethyl thiazole derivative, which is a class of compounds known for their diverse chemical and biological properties. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxy group attached to the thiazole ring may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of chloromethyl thiazole derivatives can be achieved through various routes. One method involves the ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid. Another approach is the direct synthesis from dithiocarbazic acid alkylesters with chloroacetylchloride in benzene, which omits the 3-chloroacetyl-derivatives . These methods provide a pathway to create a range of chloromethyl thiazole compounds, which can further react with other chemical agents to form more complex structures.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as by single-crystal X-ray diffraction. For example, a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters. The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .
Chemical Reactions Analysis
Chloromethyl thiazole derivatives can undergo various chemical reactions, particularly with salts of thio- and dithiophosphoric acids to form corresponding phosphates. These reactions are facilitated by the reactive chloromethyl group present in the molecule . Additionally, the presence of substituents such as methoxy groups can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl thiazole derivatives can be quite diverse. For instance, some derivatives exhibit liquid crystalline properties, which are influenced by the chemical structure of the compounds. The presence of flexible spacers, such as siloxane, can lead to the formation of thermotropic liquid crystals with specific textures observable under polarizing microscopy . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potentials, can be studied using DFT calculations, providing insights into the reactivity and potential applications of these molecules .
科学的研究の応用
5-Lipoxygenase Inhibition :
- Methoxyalkylthiazoles, including derivatives of 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Bird et al., 1991). These inhibitors are neither redox agents nor iron chelators and are characterized by high enantioselectivity in their interaction with the enzyme.
Synthesis of Heterocycles :
- The compound has been used in the synthesis of various heterocycles, such as pyrimidin-4-ones and 1,3-thiazines, which are important in pharmaceutical and chemical research (Janietz et al., 1988).
Central Nervous System Studies :
- A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been synthesized and shown to be a highly potent antagonist of serotonin-3 receptors, indicating potential applications in neurological studies (Rosen et al., 1990).
Synthesis of Stable Isotope Labeled Compounds :
- 5-(Hydroxymethyl)thiazole, a related compound, is a versatile building block for synthesizing biologically active compounds. A study reported an efficient synthesis of its stable isotope labeled counterpart, highlighting its potential in producing labeled compounds for biological research (Lin et al., 2009).
Corrosion Inhibition :
- Thiazole derivatives, including those related to 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been studied as corrosion inhibitors for metals, demonstrating their utility in materials science and engineering (Attou et al., 2020).
Liquid Crystalline Properties :
- Research has explored thiazolo[5,4-d]thiazole derivatives with potential liquid crystalline properties, indicating applications in material sciences, particularly in the development of new liquid crystal materials (Al-dujaili et al., 2001).
特性
IUPAC Name |
5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJUOUDIJOEFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methoxy-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



